Potassium trifluoro(pent-4-EN-1-YL)boranuide

Description

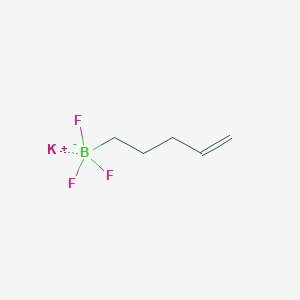

Potassium trifluoro(pent-4-EN-1-YL)boranuide is an organoboron compound characterized by the presence of a trifluoroborate group attached to a pent-4-en-1-yl chain.

Properties

Molecular Formula |

C5H9BF3K |

|---|---|

Molecular Weight |

176.03 g/mol |

IUPAC Name |

potassium;trifluoro(pent-4-enyl)boranuide |

InChI |

InChI=1S/C5H9BF3.K/c1-2-3-4-5-6(7,8)9;/h2H,1,3-5H2;/q-1;+1 |

InChI Key |

ZQLLVPDATMBWCB-UHFFFAOYSA-N |

Canonical SMILES |

[B-](CCCC=C)(F)(F)F.[K+] |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of potassium trifluoro(pent-4-EN-1-YL)boranuide typically involves the reaction of pent-4-en-1-ylboronic acid with potassium trifluoroborate under specific conditions. The reaction is usually carried out in an organic solvent such as tetrahydrofuran (THF) at room temperature. The product is then isolated through filtration and recrystallization .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent product quality and yield. The reaction conditions are optimized to maximize efficiency and minimize waste .

Chemical Reactions Analysis

Types of Reactions: Potassium trifluoro(pent-4-EN-1-YL)boranuide undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding boronic acids or borates.

Reduction: It can be reduced to form borohydrides or other reduced boron species.

Substitution: The trifluoroborate group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are typically used.

Substitution: Substitution reactions often involve nucleophiles like amines or alcohols in the presence of catalysts.

Major Products: The major products formed from these reactions include boronic acids, borates, borohydrides, and various substituted boron compounds .

Scientific Research Applications

Organic Synthesis

Potassium trifluoro(pent-4-en-1-yl)boranuide is primarily utilized as a coupling reagent in various organic reactions:

- Suzuki-Miyaura Cross-Coupling Reactions : It facilitates the formation of carbon-carbon bonds, which are crucial for synthesizing complex organic molecules.

Medicinal Chemistry

The compound has potential applications in the synthesis of biologically active molecules and pharmaceuticals. Its ability to form stable complexes with various biological targets positions it as a candidate for further investigation in drug design and development.

Advanced Materials Production

In industrial settings, this compound is used in the production of advanced materials and polymers due to its stability and reactivity under oxidative conditions.

Case Study 1: Alkynylation Reactions

A study demonstrated that this compound effectively promotes alkynylation reactions under mild conditions. The compound was used to couple various electrophiles with terminal alkynes, resulting in high yields and selectivity. This reaction showcases its utility in synthesizing complex molecules relevant to pharmaceutical development.

Case Study 2: Kinase Inhibition

Research on related organoboron compounds has shown their potential as inhibitors of cyclin-dependent kinase 7 (CDK7). Compounds designed with similar trifluoroborate structures were found to down-regulate CDK7 activity, leading to reduced cell proliferation in cancer models. This highlights a promising direction for future studies involving this compound.

Mechanism of Action

The mechanism by which potassium trifluoro(pent-4-EN-1-YL)boranuide exerts its effects involves the interaction of the trifluoroborate group with various molecular targets. The compound can form stable complexes with transition metals, facilitating catalytic processes. Additionally, the presence of the pent-4-en-1-yl chain allows for versatile functionalization, enabling the compound to participate in a wide range of chemical reactions .

Comparison with Similar Compounds

- Potassium trifluoro(prop-1-en-2-yl)borate

- Potassium trifluoro(hex-5-en-1-yl)boranuide

- Potassium isopropenyltrifluoroborate

Comparison: Compared to these similar compounds, potassium trifluoro(pent-4-EN-1-YL)boranuide is unique due to its specific pent-4-en-1-yl chain, which provides distinct reactivity and functionalization opportunities. This uniqueness makes it particularly valuable in applications requiring precise control over molecular structure and reactivity .

Biological Activity

Potassium trifluoro(pent-4-en-1-yl)boranuide (KTPYB) is a specialized organoboron compound that has garnered attention for its potential applications in organic synthesis and biological activity. This article explores its synthesis, biological properties, and potential therapeutic applications, supported by data tables and case studies.

Molecular Formula: CHBFK

Molecular Weight: 176.03 g/mol

IUPAC Name: Potassium trifluoro(4-pentenyl)borate(1-)

CAS Number: 882871-23-0

KTPYB features a boron atom bonded to a trifluoromethyl group and an alkenyl moiety, which enhances its reactivity in various chemical transformations. The unique trifluoroborate structure contributes to its solubility and compatibility with different functional groups, making it a versatile reagent in organic synthesis.

Synthesis

The synthesis of KTPYB typically involves the reaction of potassium tetrafluoroborate with suitable alkenes or alkynes under controlled conditions. This method is characterized by high yields and efficiency, allowing for the production of KTPYB for further applications in synthetic chemistry.

Toxicological Studies

Toxicological evaluations of related compounds have demonstrated that certain organoboron derivatives do not significantly alter biochemical parameters in animal models. For instance, potassium thiophene-3-trifluoroborate did not affect liver and kidney function markers in treated mice . Similar assessments for KTPYB could provide insights into its safety profile.

Comparative Analysis with Similar Compounds

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| Potassium Trifluoropropenylborate | CHBFK | Used in coupling reactions |

| Potassium Trifluorophenylborate | CHBFK | Known for high stability |

| Potassium Trifluoro(2-propenyl)borate | CHBFK | Exhibits unique reactivity patterns |

The distinct alkenyl functionality in KTPYB differentiates it from other boron derivatives, allowing for specific applications in alkynylation reactions that may not be feasible with other compounds.

Case Studies and Research Findings

- Reactivity Studies : Research indicates that KTPYB can serve as a precursor in the synthesis of more complex molecules due to its unique structural features . Further studies are necessary to explore its reactivity with various electrophiles and nucleophiles.

- Pharmacological Investigations : While direct studies on KTPYB are scarce, the pharmacological profiles of related organoboron compounds suggest potential therapeutic applications, particularly in pain management and anti-inflammatory contexts .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.